{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
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Overview
Description
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a methoxyphenyl group, and an amino-oxoethyl linkage
Preparation Methods
The synthesis of thiophene derivatives, including {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and copper catalysts for N-arylation . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted thiophenes with diverse functional groups.
Scientific Research Applications
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate has potential applications in several scientific research areas. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, these compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The specific mechanism of action for {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate is not well-documented. thiophene derivatives generally exert their effects by interacting with various molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to the observed pharmacological effects.
Comparison with Similar Compounds
Thiophene derivatives are a broad class of compounds with diverse structures and properties. Similar compounds include 2-butylthiophene, used in anticancer agents, and 2-octylthiophene, used in anti-atherosclerotic agents
Properties
IUPAC Name |
[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-7-8-23-16(11)17(20)22-10-15(19)18-12(2)13-5-4-6-14(9-13)21-3/h4-9,12H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLBXNGJJKTSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC(C)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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